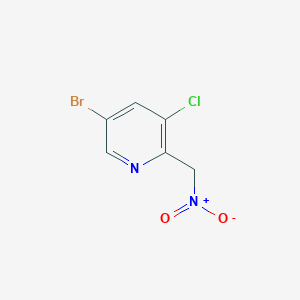
sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate is a chemical compound with a unique seven-membered heterocyclic structure. This compound is part of the azepine family, which is known for its diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol, which leads to the formation of azepine derivatives through intramolecular recyclization in the presence of potassium carbonate . This method yields the desired compound in high purity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrogen atom in the ring allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepine oxides, while reduction can produce more saturated azepine derivatives .
科学的研究の応用
Sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s reactivity allows it to participate in enzyme inhibition and receptor modulation, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Azepines: Compounds with a similar seven-membered ring structure but different substituents.
Benzodiazepines: Contain a fused benzene ring and exhibit different pharmacological properties.
Oxazepines: Contain an oxygen atom in the ring, leading to different reactivity and applications.
Uniqueness
Sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate is unique due to its specific ring structure and the presence of a sodium ion. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
分子式 |
C6H10NNaO |
|---|---|
分子量 |
135.14 g/mol |
IUPAC名 |
sodium;3,4,5,6-tetrahydro-2H-azepin-7-olate |
InChI |
InChI=1S/C6H11NO.Na/c8-6-4-2-1-3-5-7-6;/h1-5H2,(H,7,8);/q;+1/p-1 |
InChIキー |
MOMGDEWWZBKDDR-UHFFFAOYSA-M |
正規SMILES |
C1CCC(=NCC1)[O-].[Na+] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one](/img/structure/B8449085.png)

![2,3-Dichloro-n-[(dimethylamino)methylene]benzamide](/img/structure/B8449109.png)



![3-Bromo-2-(4-chloro-2-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B8449116.png)


![(1S,5R)-7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B8449128.png)

![[5-(Benzyloxy)pent-1-en-1-yl]benzene](/img/structure/B8449147.png)

